molecular formula C25H29N5O4 B2427679 8-(benzyl(methyl)amino)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 941937-13-9

8-(benzyl(methyl)amino)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2427679
CAS No.: 941937-13-9
M. Wt: 463.538
InChI Key: ZLRURIQJPULIBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(benzyl(methyl)amino)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C25H29N5O4 and its molecular weight is 463.538. The purity is usually 95%.
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Properties

IUPAC Name

8-[benzyl(methyl)amino]-7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O4/c1-4-17-11-8-12-20(13-17)34-16-19(31)15-30-21-22(29(3)25(33)27-23(21)32)26-24(30)28(2)14-18-9-6-5-7-10-18/h5-13,19,31H,4,14-16H2,1-3H3,(H,27,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLRURIQJPULIBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)OCC(CN2C3=C(N=C2N(C)CC4=CC=CC=C4)N(C(=O)NC3=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-(Benzyl(methyl)amino)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine class. Its complex structure suggests potential biological activities that may be leveraged in medicinal chemistry, particularly in drug development for various therapeutic applications.

Chemical Structure and Properties

The compound features a purine backbone with multiple functional groups that enhance its biological activity. The presence of the benzyl(methyl)amino group and the 3-ethylphenoxy substituent are critical for its interaction with biological targets.

PropertyValue
Molecular FormulaC22H31N5O4
Molecular Weight429.5 g/mol
CAS Number941873-53-6
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may act as an inhibitor of certain enzymes involved in DNA replication, which is significant in cancer therapy. The hydroxypropyl group enhances solubility and bioavailability, facilitating its interaction with biological targets.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cellular processes, potentially leading to anti-cancer effects.
  • Receptor Modulation : It may interact with G protein-coupled receptors (GPCRs), influencing various signaling pathways related to cell growth and proliferation.

Biological Activity Studies

Preliminary studies have indicated that compounds similar to this compound exhibit significant biological activities:

  • Anticancer Activity : Research has shown that purine derivatives can exhibit cytotoxic effects on various cancer cell lines.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways by interacting with specific receptors involved in inflammation.
  • Antiviral Properties : Similar compounds have been studied for their potential to inhibit viral replication.

Case Studies

Several studies have explored the biological activity of purine derivatives:

  • Study on Anticancer Activity :
    • A study published in the British Journal of Pharmacology demonstrated that purine derivatives could inhibit tumor growth in vitro and in vivo models by targeting specific kinases involved in cell cycle regulation .
  • Inflammation Modulation :
    • Research highlighted in PubMed Central indicated that compounds with similar structures could downregulate pro-inflammatory cytokines in macrophages, suggesting potential therapeutic applications in inflammatory diseases .
  • Antiviral Research :
    • A series of experiments showed that certain purine derivatives could impede the replication of viruses such as HIV and HCV by inhibiting viral polymerases .

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